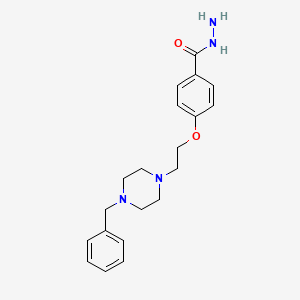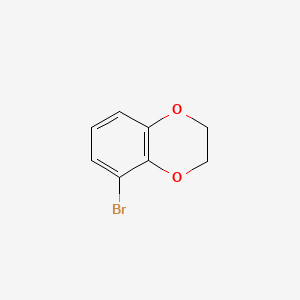
5-BROM-2,3-DIHYDRO-1,4-BENZODIOXAN
Übersicht
Beschreibung
5-Bromo-1,4-benzodioxane is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1,4-benzodioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,4-benzodioxane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Identifizierung
Die Verbindung „5-BROM-2,3-DIHYDRO-1,4-BENZODIOXAN“ hat den IUPAC-Namen „5-Brom-2,3-dihydro-1,4-benzodioxin“. Sie hat die Summenformel C8H7BrO2 . Die Verbindung erscheint klar farblos bis gelb und ist flüssig . Sie hat einen Brechungsindex von 1,5925-1,5985 bei 20 °C .
Sicherheitsmaßnahmen
Die Verbindung ist schädlich beim Verschlucken und verursacht Haut- und Augenreizungen . Bei Hautkontakt wird empfohlen, die betroffene Stelle mit Seife und reichlich Wasser zu waschen . Bei Augenkontakt mindestens 15 Minuten lang mit klarem Wasser spülen . Im Falle einer Einnahme den Mund mit Wasser ausspülen und kein Erbrechen herbeiführen .
Synthese
Die Verbindung kann aus 1,4-Benzodioxan durch Bromierung mit Brom in Essigsäure synthetisiert werden .
Alkoxycarbonylierungsreaktion
Die Verbindung unterliegt einer Alkoxycarbonylierungsreaktion mit Natrium-tert-butoxid in Gegenwart von CO, um 2,3-Dihydro-benzo[1,4]dioxin-6-carbonsäure-t-butylester zu ergeben .
Synthese von chiralen Diphosphinen
Die Verbindung kann als Ausgangsreagenz bei der Synthese von chiralen Diphosphinen (SYNPHOS und DIFLUORPHOS) verwendet werden .
Biochemische Analyse
Biochemical Properties
5-Bromo-1,4-benzodioxane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 5-Bromo-1,4-benzodioxane to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 5-Bromo-1,4-benzodioxane on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-1,4-benzodioxane has been shown to alter the expression of certain genes involved in the detoxification processes, thereby impacting the cell’s ability to manage oxidative stress. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Bromo-1,4-benzodioxane exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered cellular responses and changes in gene expression patterns. Additionally, 5-Bromo-1,4-benzodioxane can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1,4-benzodioxane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-1,4-benzodioxane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-1,4-benzodioxane vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
5-Bromo-1,4-benzodioxane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endogenous compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-1,4-benzodioxane within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, 5-Bromo-1,4-benzodioxane may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 5-Bromo-1,4-benzodioxane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZRIZXELGVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596264 | |
| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58328-39-5 | |
| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58328-39-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of correctly identifying the regioisomers of compounds like 5-Bromo-1,4-benzodioxane?
A1: As stated in the research, "A variety of biological active compounds can be classified as 2-substituted 1,4-benzodioxanes bearing one or more substituents at the benzene." [] This means that the exact position of the bromine atom on the benzene ring (in this case, position 5) can significantly impact the biological activity of the compound. Misidentifying the regioisomer could lead to incorrect conclusions about a compound's properties and potential applications. Therefore, the unambiguous identification methods described in the paper are crucial for researchers working with these types of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)
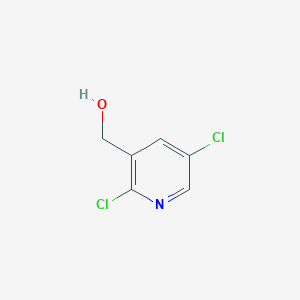
![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)
![4'-Bromo-4-nitro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1288110.png)


![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
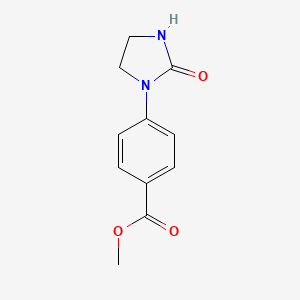
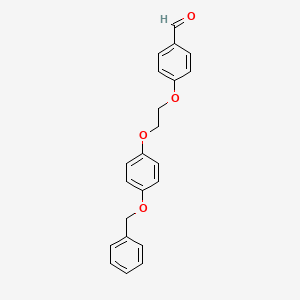
![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)
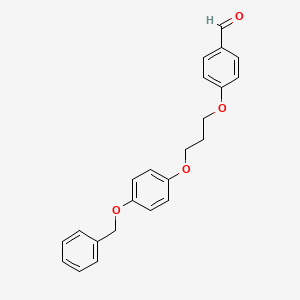

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)
